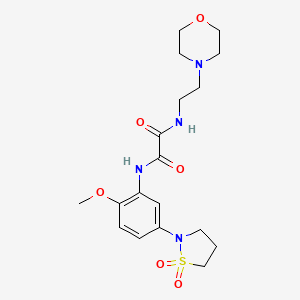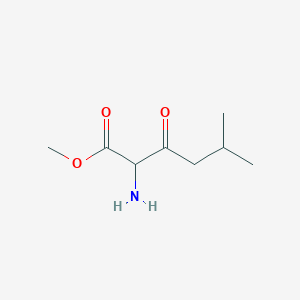![molecular formula C18H19N3O2S B2825881 3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide CAS No. 1004053-46-6](/img/structure/B2825881.png)
3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system, and a benzamide moiety, which is linked through a pentyloxy chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide typically involves multiple steps, starting from readily available starting materials
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized by cyclization reactions involving thiophene derivatives and appropriate nitrogen sources under acidic or basic conditions.
Introduction of Benzamide Moiety: The benzamide moiety can be introduced through amide bond formation reactions, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Attachment of Pentyloxy Chain: The pentyloxy chain can be attached via etherification reactions, using alkyl halides and a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while reduction may produce reduced benzamide derivatives .
科学研究应用
3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide has several scientific research applications, including:
作用机制
The mechanism of action of 3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit protein kinases or other signaling molecules, thereby modulating cellular pathways and exerting its biological effects .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and kinase inhibitory activities.
Thieno[3,2-d]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Pyrido[2,3-d]pyrimidine: Another related compound with potential therapeutic applications.
Uniqueness
3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide is unique due to its specific structural features, such as the pentyloxy chain and the benzamide moiety, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
属性
IUPAC Name |
3-pentoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-2-3-4-9-23-14-7-5-6-13(11-14)17(22)21-16-15-8-10-24-18(15)20-12-19-16/h5-8,10-12H,2-4,9H2,1H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPPMRCXUKQFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2825802.png)
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2825803.png)
![[5-(3-fluorophenyl)-14-methyl-7-(pyridin-4-ylmethylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2825804.png)

![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methylphenyl)ethan-1-one](/img/structure/B2825807.png)


![2-[(3,5-Dimethylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2825813.png)



![4-(dimethylsulfamoyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2825821.png)
